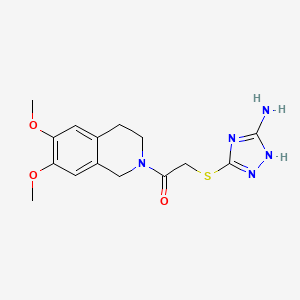
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone" is a complex molecule that appears to be related to the class of heterocyclic compounds. These compounds are known for their diverse range of biological activities, which often makes them of interest in the development of new pharmaceuticals. The molecule contains several functional groups, including an amino triazole, a thioether, and a dihydroisoquinoline moiety, which may contribute to its chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been described in the literature. For instance, the synthesis of 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline involves the reaction of thiourea with a chloroacetyl derivative, followed by further functionalization to yield various substituted compounds . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could potentially be employed, involving the construction of the thiazole ring, followed by the introduction of the triazole and dihydroisoquinoline functionalities.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex, with multiple rings and substituents that can influence their chemical properties and interactions. The presence of both thiazole and triazole rings in the compound suggests potential for hydrogen bonding and coordination with metal ions, which could be relevant in biological systems. The dihydroisoquinoline moiety may also impact the molecule's conformation and electronic distribution .
Chemical Reactions Analysis
Compounds similar to the one have been shown to undergo a variety of chemical reactions. For example, aminothiazolyl derivatives can react with aromatic aldehydes to form Schiff bases, and with isothiocyanates to yield thiazolo-s-triazines . These reactions typically involve the nucleophilic amino group on the thiazole ring. The compound's reactivity could also be influenced by the presence of the dihydroisoquinoline and thioether groups, which may participate in additional chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one described are influenced by their molecular structure. The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) and aromatic systems can affect properties such as solubility, melting point, and reactivity. The compound's ability to engage in hydrogen bonding and its potential to be protonated or deprotonated at physiological pH could also be important for its solubility and biological activity. The exact properties of the compound would need to be determined experimentally, but insights can be gained from related compounds, such as those synthesized in the studies provided .
Applications De Recherche Scientifique
Synthesis and Antituberculosis Activity
A series of 3-heteroarylthioquinoline derivatives, through the process of Friedlander annulation, exhibited significant antituberculosis activity. While not directly mentioning the exact compound , this research demonstrates the potential utility of similar compounds in the treatment of Mycobacterium tuberculosis. Notably, specific derivatives showcased minimal cytotoxic effects against mouse fibroblasts, underscoring their potential as safe therapeutic agents (Selvam Chitra et al., 2011).
Electronic and Optical Properties
Research into the electronic and optical properties of novel heteroannulated chromone derivatives, akin to the specified compound, reveals insights into their electronic structure and nonlinear optical (NLO) capabilities. The study, employing Density Functional Theory (DFT) and natural bond orbital (NBO) analysis, offers a foundational understanding of the molecular behavior that could be pivotal for developing advanced materials with specific electronic or optical applications (S. A. Halim & M. Ibrahim, 2017).
Synthesis and Properties of Thiazole Derivatives
Investigations into thiazole compounds, through reactions involving various reagents, catalysts, and solvents, highlight the versatility and reactivity of such structures. This research underscores the potential for creating a wide array of derivatives, including those with specific functionalities akin to the compound , to explore their applications in medicinal chemistry and material science (N. Berber, 2022).
Propriétés
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-22-11-5-9-3-4-20(7-10(9)6-12(11)23-2)13(21)8-24-15-17-14(16)18-19-15/h5-6H,3-4,7-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISXUSBXNYPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NNC(=N3)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


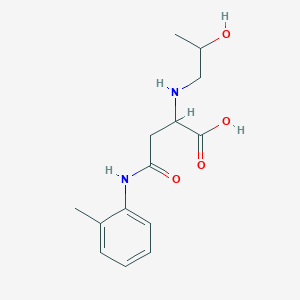
![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)
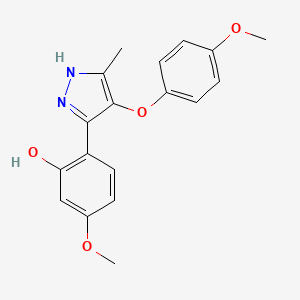
![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)
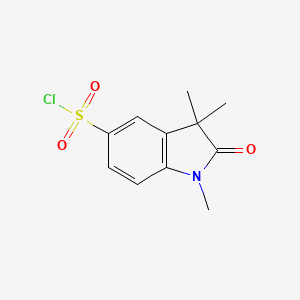
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
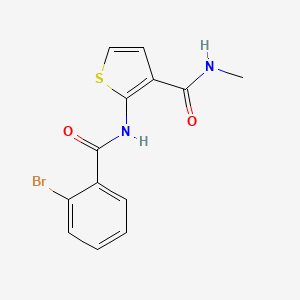

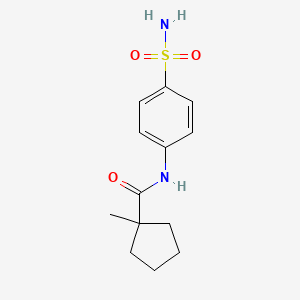

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)
![2-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-6-(2-pyridyl)-4-pyrimidinol](/img/structure/B2515153.png)